

Physicochemical characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

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Compound of Interest

Compound Name:	4-Methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Cat. No.:	B1442379

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An In-depth Technical Guide to the Physicochemical Characteristics of 4-methoxy-2-pyridone-3-carboxylic acid

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Disclaimer: Direct experimental data for 4-methoxy-2-pyridone-3-carboxylic acid is not extensively available in public literature. This guide has been constructed by leveraging computed data for its closest structural analog, 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid, and by drawing expert inferences from the established physicochemical properties of its core functional motifs, including 2-pyridone, 4-methoxypyridine, and related pyridine carboxylic acids. This approach provides a robust, scientifically-grounded framework for researchers.

Introduction and Molecular Structure Elucidation

4-methoxy-2-pyridone-3-carboxylic acid is a substituted heterocyclic compound featuring a pyridone ring, a pharmacologically significant scaffold.^[1] Its structure combines a carboxylic acid group at position 3, a methoxy group at position 4, and the defining ketone at position 2 of the pyridine ring. This arrangement of functional groups suggests a molecule with complex acid-base properties, significant hydrogen bonding potential, and a propensity for tautomerism.

A critical structural aspect of 2-pyridones is their existence in equilibrium with their tautomeric form, 2-hydroxypyridine.^[2] While the pyridone form typically predominates in the solid state

and in polar solvents, the hydroxypyridine tautomer can influence reactivity and intermolecular interactions.^[2] Understanding this equilibrium is fundamental to interpreting the molecule's behavior in different chemical environments.

Key Identifiers:

- IUPAC Name: **4-methoxy-2-oxo-1,2-dihydropyridine-3-carboxylic acid**
- Molecular Formula: C₇H₇NO₄
- Molecular Weight: 169.13 g/mol

Caption: Tautomeric forms of the target molecule.

Physicochemical Characteristics

The physicochemical properties of a molecule are paramount in drug development, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME). The following tables summarize key computed properties for the N-methyl analog and provide scientifically-backed estimates for the target N-H compound.

Computed Properties of the N-Methyl Analog

The following data is for 4-Methoxy-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid and serves as a primary reference.

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₄	PubChem
Molecular Weight	183.16 g/mol	PubChem
XLogP3 (Lipophilicity)	0.4	PubChem
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	4	PubChem
Rotatable Bond Count	2	PubChem
Topological Polar Surface Area	66.8 Å ²	PubChem

Estimated Properties of 4-methoxy-2-pyridone-3-carboxylic acid (N-H)

These values are expert estimations based on the properties of analogous structures.

Property	Estimated Value	Rationale and References
Melting Point (°C)	>200 (with decomposition)	Pyridine carboxylic acids often have high melting points (Picolinic acid: 134-137 °C)[3]. The additional H-bonding from the pyridone N-H and methoxy group would likely increase this further, similar to other functionalized 2-pyridone-3-carboxylic acids which exhibit melting points in the 135-209 °C range.[4][5]
Aqueous Solubility	Slightly Soluble	The parent 2-pyridone is highly soluble in water[6][7]. However, 4-methoxypyridine has poor water solubility[8]. The presence of both a polar carboxylic acid and a more lipophilic methoxy group suggests moderate to slight solubility. Analogs like 2-Amino-3-pyridinecarboxylic acid are also only slightly soluble in water.[9]
pKa ₁ (Carboxylic Acid)	~3.0 - 4.0	The pH of a 50 g/L solution of 2-pyridinecarboxylic acid is 3.1. The electron-withdrawing nature of the pyridone ring is expected to keep the acidity of the carboxylic acid in this range.
pKa ₂ (Pyridone N-H)	~11.0 - 12.0	The parent 2-pyridone has a pKa of 11.65 for its N-H proton[2]. Substituents on the ring will modulate this value,

but it is expected to remain in this weakly acidic range.

Experimental Protocols for Characterization

To validate the estimated properties and fully characterize the molecule, a series of standardized experiments are required.

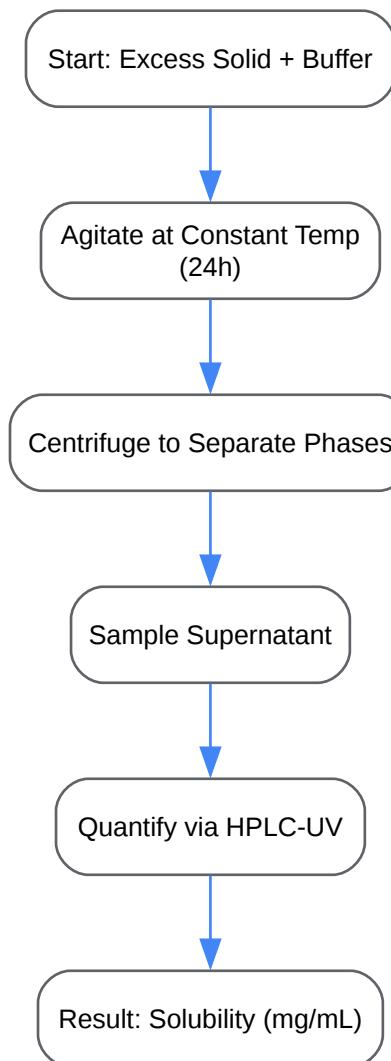
Protocol: Solubility Determination (Shake-Flask Method)

This method is a gold-standard technique for determining intrinsic aqueous solubility.

Causality: The shake-flask method ensures that a true equilibrium is reached between the solid-state compound and the solution, providing a thermodynamically accurate measure of solubility, which is critical for predicting oral absorption.

Methodology:

- **Preparation:** Add an excess amount of the solid compound to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed, clear glass vial.
- **Equilibration:** Agitate the vial in a temperature-controlled shaker bath (e.g., 25°C or 37°C) for at least 24 hours to ensure equilibrium is achieved.
- **Phase Separation:** Centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
- **Sampling & Dilution:** Carefully remove an aliquot of the clear supernatant. Dilute it with a suitable mobile phase for analysis.
- **Quantification:** Analyze the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.



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Caption: Workflow for solubility determination.

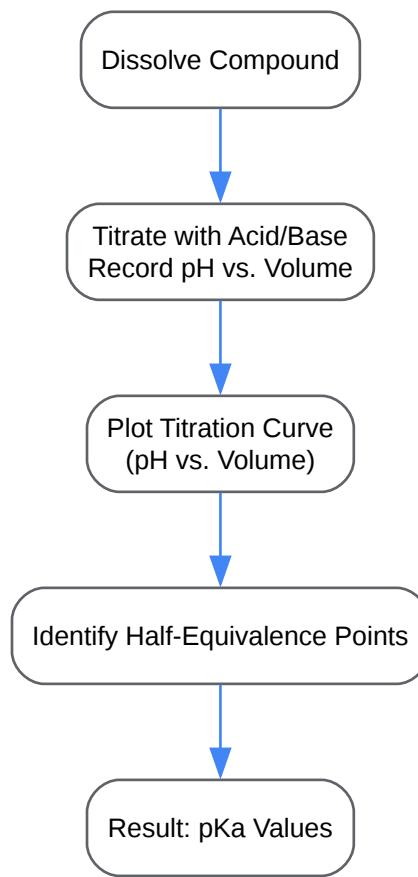
Protocol: pKa Determination (Potentiometric Titration)

This technique measures changes in pH as a titrant is added, allowing for the precise determination of ionization constants.

Causality: The ionization state (charge) of a molecule at physiological pH governs its solubility, permeability, and target binding. Determining both pKa values is essential for building predictive ADME models.

Methodology:

- Solution Preparation: Accurately weigh the compound and dissolve it in a co-solvent system (e.g., methanol/water) if aqueous solubility is low.
- Acidic Titration: Start with a known concentration of the compound and titrate with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition. This will determine the pKa of the basic pyridine nitrogen (if applicable in the tautomeric form).
- Basic Titration: In a separate experiment, titrate a fresh solution of the compound with a standardized solution of NaOH (e.g., 0.1 M), again recording pH. This will reveal the pKa values for the carboxylic acid and the pyridone N-H.
- Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points of the titration curve.



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Caption: Workflow for pKa determination.

Predicted Spectroscopic Data for Structural Confirmation

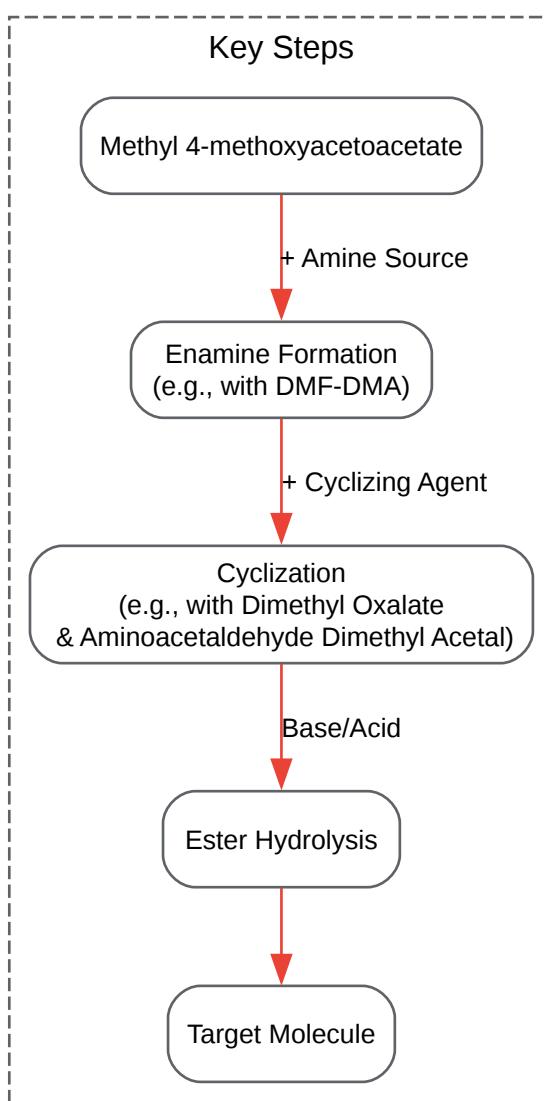
Spectroscopic analysis is essential for confirming the chemical structure and assessing purity. The predictions below are based on data from closely related functionalized 2-pyridone-3-carboxylic acids.^[4]

- ^1H NMR (in DMSO-d₆):
 - ~13.5 ppm (s, 1H): Carboxylic acid proton (-COOH).
 - ~10.5-11.5 ppm (s, 1H): Pyridone N-H proton.
 - ~8.5-8.9 ppm (d, 1H): H-6 proton, ortho to the ring nitrogen.
 - ~7.5-8.0 ppm (d, 1H): H-5 proton, coupled to H-6.
 - ~3.9 ppm (s, 3H): Methoxy group protons (-OCH₃).
- ^{13}C NMR (in DMSO-d₆):
 - ~190 ppm: C-2 carbonyl carbon.
 - ~165 ppm: Carboxylic acid carbonyl carbon.
 - ~160 ppm: C-4 carbon attached to the methoxy group.
 - ~56 ppm: Methoxy carbon.
- FTIR (Solid State, cm⁻¹):
 - ~3200-2500 (broad): O-H stretch of the hydrogen-bonded carboxylic acid.
 - ~3100: N-H stretch of the pyridone.
 - ~1700-1680: C=O stretch of the carboxylic acid.
 - ~1650-1640: C=O stretch of the pyridone amide.

Synthesis and Stability

Proposed Synthetic Pathway

The synthesis of functionalized pyridones can be achieved through various routes, often involving the cyclization of an appropriate acyclic precursor. A plausible approach, adapted from literature on similar structures, involves the reaction of an enamine intermediate with an oxalate derivative.[10]



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Caption: Plausible high-level synthetic scheme.

This pathway highlights a common strategy where methyl-4-methoxy acetoacetate is first converted to a reactive enamine, which then undergoes cyclization and subsequent hydrolysis to yield the final pyridone-carboxylic acid structure. Fine-tuning of these steps would be required to optimize yield and purity.[\[10\]](#)

Stability Considerations

The molecule possesses functional groups that may be susceptible to degradation:

- Decarboxylation: Pyridone-3-carboxylic acids can undergo decarboxylation under certain conditions, such as heating in the presence of a base.[\[4\]\[5\]](#)
- Hydrolysis: The methoxy group, being an ether, is generally stable but could be cleaved under harsh acidic conditions.
- Oxidation: The electron-rich pyridone ring may be susceptible to oxidation, although it is generally considered a stable aromatic system.

Relevance in Medicinal Chemistry and Drug Development

The 2-pyridone moiety is considered a "privileged scaffold" in drug discovery.[\[1\]](#) Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) allows it to mimic peptide bonds and engage in specific, high-affinity interactions with biological targets.[\[1\]](#) Substituted 2-pyridones are found in drugs with a wide range of activities, including antibacterial, anti-inflammatory, and anticancer properties.[\[1\]](#)

The specific substituents of 4-methoxy-2-pyridone-3-carboxylic acid further enhance its drug-like potential:

- Carboxylic Acid: Often used to improve aqueous solubility and can serve as a key anchoring point to engage with positively charged residues (e.g., arginine, lysine) in a protein's active site.
- Methoxy Group: Can improve metabolic stability by blocking a potential site of oxidation and can modulate lipophilicity and target engagement.

This combination of a proven scaffold with rationally chosen functional groups makes this molecule and its derivatives highly attractive candidates for further investigation in drug development programs.

Conclusion

4-methoxy-2-pyridone-3-carboxylic acid is a multifaceted molecule whose physicochemical properties are governed by the interplay of its pyridone ring, carboxylic acid, and methoxy substituents. While direct experimental data is sparse, a robust profile can be estimated through analysis of its structural analogs. Its predicted characteristics—moderate solubility, distinct acidic and weakly acidic protons, and high hydrogen bonding potential—are indicative of a compound with favorable drug-like properties. The experimental protocols and synthetic strategies outlined in this guide provide a comprehensive roadmap for researchers aiming to synthesize, characterize, and ultimately leverage this promising chemical entity in scientific and drug development applications.

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References

- 1. researchgate.net [researchgate.net]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. Picolinic acid - Wikipedia [en.wikipedia.org]
- 4. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 2-Pyridone | C5H5NO | CID 8871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. innospk.com [innospk.com]

- 9. 2-Amino-3-pyridinecarboxylic Acid | Properties, Uses, Safety, Supplier Info China | High Purity Pyridine Carboxylic Acid Manufacturer [pipzine-chem.com]
- 10. Synthetic Approaches to a Key Pyridone-carboxylic Acid Precursor Common to the HIV-1 Integrase Strand Transfer Inhibitors Dolutegravir, Bictegravir, and Cabotegravir - PMC [pmc.ncbi.nlm.nih.gov]
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